molecular formula C20H21ClN2O2 B13666382 Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate

Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate

Cat. No.: B13666382
M. Wt: 356.8 g/mol
InChI Key: XZWPLIDPFRUHEL-UHFFFAOYSA-N
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Description

Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate: is a spirocyclic compound that features a unique structural motif where an indoline and piperidine ring system are fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate typically involves multicomponent reactions. One common method includes the condensation of isatin, amino acids, and 1,3-dipolarophiles. This method is favored for its efficiency and the ability to produce the spirocyclic scaffold in a stereoselective manner .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, often employing continuous flow chemistry or batch processing techniques to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect multiple pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate stands out due to its unique spirocyclic structure, which provides a rigid and three-dimensional framework. This structure enhances its binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(8-10-22-11-9-20)14-23(18)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2

InChI Key

XZWPLIDPFRUHEL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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